N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane and DMSO. This reaction yields (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide: Shares a similar core structure and functional groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group.
Uniqueness
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a benzofuran core, an oxazole ring, and multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19N3O5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H19N3O5/c1-32-18-13-11-17(12-14-18)27-26(31)24-23(19-9-5-6-10-21(19)33-24)28-25(30)20-15-22(34-29-20)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,31)(H,28,30) |
InChI Key |
RJCOZRGUZUHGCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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